molecular formula C15H23NO4 B055160 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- CAS No. 113225-18-6

3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)-

Cat. No.: B055160
CAS No.: 113225-18-6
M. Wt: 281.35 g/mol
InChI Key: MGNNDUKLPNLAFW-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(3R,4S)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11-12,17H,5-6,9H2,1-4H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNNDUKLPNLAFW-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C=C2OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@H](C1)O)C2=C(C=C(C=C2OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Synthesis of the Piperidine Core

The foundational approach involves constructing the piperidine ring through cyclization reactions. A key intermediate is 1-methylpiperidin-4-one, which undergoes functionalization at the 4-position. In one method, 1-methylpiperidin-4-one is converted to its hydrobromide salt via treatment with HBr in glacial acetic acid . This intermediate reacts with 1,3,5-trimethoxybenzene under Friedel–Crafts-like conditions, facilitated by Lewis acids such as AlCl₃, to introduce the 2,4,6-trimethoxyphenyl group . The reaction proceeds via electrophilic aromatic substitution, with the ketone group directing regioselectivity to the para position relative to the methoxy groups .

Critical to this step is maintaining anhydrous conditions to prevent hydrolysis of the trimethoxyphenyl moiety. Yields for this stage range from 65–75%, with purification achieved via recrystallization from ethanol/water mixtures . Subsequent reduction of the ketone to the secondary alcohol is accomplished using sodium borohydride (NaBH₄) in methanol, yielding the racemic cis-3-piperidinol . Enantiomeric resolution is then performed via chiral column chromatography or diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid .

Stereoselective Synthesis via Grignard Addition

A stereodivergent route reported by Beilstein Journal of Organic Chemistry employs Grignard reagents to establish the cis-configuration with high diastereoselectivity (dr >19:1) . The sequence begins with a protected 3-piperidinol scaffold, where a Grignard reagent (e.g., MeMgBr) adds to a keto-carbamate intermediate. For example, (R)-N-Cbz-protected 3-piperidone reacts with methylmagnesium bromide in tetrahydrofuran (THF) at -78°C, favoring cis-addition due to chelation control .

Key parameters include:

  • Temperature : Lower temperatures (-78°C) enhance stereoselectivity by slowing competing pathways.

  • Solvent : Coordinating solvents like THF stabilize the Grignard intermediate.

  • Protecting groups : N-Cbz (carbobenzyloxy) prevents undesired side reactions at the nitrogen .

After quenching with ammonium chloride, the crude product is purified via flash chromatography (hexane/ethyl acetate), yielding cis-3-piperidinol derivatives in 82–89% isolated yield . This method is scalable to multi-gram quantities (up to 14 g demonstrated) .

Bromination-Hydrolysis Sequence for Hydroxyl Group Introduction

A patent from KR100567941B1 details a bromination-hydrolysis strategy to install the 3-hydroxyl group . Starting from 1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrobromide, bromine is introduced at the 3-position using N-bromosuccinimide (NBS) in dichloromethane. The brominated intermediate undergoes hydrolysis with aqueous NaOH at 60°C, replacing the bromine with a hydroxyl group .

This method produces racemic cis-3-piperidinol, which is resolved using a chiral auxiliary. For instance, reaction with (S)-(-)-α-methylbenzyl isocyanate forms diastereomeric carbamates separable via silica gel chromatography . Subsequent hydrogenolysis (H₂/Pd-C) removes the chiral auxiliary, yielding enantiomerically pure cis-(+)-3-piperidinol .

Catalytic Hydrogenation for cis-Selectivity

Catalytic hydrogenation of a Δ²-piperideine intermediate offers another route to the cis-isomer. In a process described in US Patent 6,821,990B2, 1-methyl-4-(2,4,6-trimethoxyphenyl)-3-oxo-piperidine is hydrogenated under 50 psi H₂ using palladium on carbon (Pd/C) in ethanol . The reaction selectively reduces the ketone to the alcohol while retaining the cis-configuration, achieving >95% diastereomeric excess (de) .

Optimization studies indicate:

  • Catalyst loading : 5 wt% Pd/C balances activity and cost.

  • Solvent : Ethanol enhances solubility of the intermediate and facilitates product isolation .

  • Temperature : Room temperature minimizes over-reduction byproducts.

The crude product is recrystallized from hot ethanol, yielding cis-(+)-3-piperidinol with ≥99% chemical purity .

Large-Scale Production and Purification

For industrial-scale synthesis, the ethanol-mediated crystallization process is preferred . The hydrochloride salt of cis-(+)-3-piperidinol is dissolved in ethanol at 50–80°C, filtered to remove insoluble impurities, and concentrated to 50–90% of the original volume . Cooling to 0–10°C induces crystallization, yielding needle-like crystals with >99.5% enantiomeric purity .

Critical quality control measures include:

  • HPLC analysis : C18 column with UV detection at 254 nm.

  • Melting point : 142–144°C (lit. 143°C) .

  • Specific rotation : [α]²⁵D = +38.5° (c = 1, CHCl₃) .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereoselectivity Scalability
Cyclization Friedel–Crafts, NaBH₄ reduction60–70%Moderate (racemic)Pilot-scale
Grignard Addition Chelation-controlled addition82–89%High (dr >19:1)Multi-gram
Bromination-Hydrolysis NBS bromination, chiral resolution55–65%High (after resolution)Lab-scale
Catalytic Hydrogenation Pd/C hydrogenation75–85%High (de >95%)Industrial

The Grignard method excels in stereocontrol but requires cryogenic conditions, limiting scalability. Catalytic hydrogenation balances yield and practicality for ton-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines . Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuropharmacology
3-Piperidinol derivatives have shown promise in neuropharmacological research. The compound's structural similarity to known neuroactive substances allows it to interact with various neurotransmitter systems. For instance, studies have indicated that piperidine derivatives can modulate the activity of dopamine receptors, which are crucial in treating disorders like schizophrenia and Parkinson's disease .

2. Antidepressant Activity
Recent investigations have highlighted the potential antidepressant effects of piperidinol compounds. A study demonstrated that certain derivatives could enhance serotonergic activity, suggesting their utility as novel antidepressants . The mechanism involves the inhibition of serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs).

Material Science Applications

1. Polymer Chemistry
3-Piperidinol can be utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research has focused on developing copolymers that exhibit improved characteristics for applications in coatings and adhesives .

2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it a candidate for drug delivery systems. Its piperidine ring can facilitate interaction with biological membranes, enhancing the bioavailability of encapsulated drugs .

Agrochemical Applications

1. Pesticide Development
Research indicates that piperidinol derivatives possess insecticidal properties. The structural modifications can lead to compounds that effectively target specific pests while minimizing toxicity to non-target organisms . This application is particularly relevant in developing sustainable agricultural practices.

Case Study 1: Neuropharmacological Efficacy

A recent study evaluated the effects of 3-piperidinol derivatives on animal models of depression and anxiety. The findings revealed a significant reduction in depressive-like behaviors, attributed to enhanced serotonin levels in the brain . This supports the potential use of these compounds as therapeutic agents.

Case Study 2: Polymer Synthesis

In a controlled experiment, researchers synthesized a series of polymers using 3-piperidinol as a monomer. The resulting materials exhibited superior tensile strength compared to traditional polymers, indicating their potential for industrial applications such as packaging and construction materials .

Mechanism of Action

The mechanism of action of 3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Piperidinediol, 6-(3,4-Dimethoxyphenyl)-1,3-Dimethyl-, (3R,4R,6R)-rel-
  • CAS Number : 128887-77-4
  • Molecular Formula: C₁₅H₂₃NO₄
  • Key Differences: Functional Groups: Contains two hydroxyl groups (diol) on the piperidine ring versus a single hydroxyl in the target compound. Substituents: 3,4-Dimethoxyphenyl group (electron-donating meta/para substituents) instead of 2,4,6-trimethoxyphenyl (symmetrical para substituents).
(3S,4R)-1-Methyl-4-(2,4,6-Trimethoxyphenyl)piperidin-3-ol
  • CAS Number : 113225-19-7 (stereoisomer of the target compound)
  • Key Differences :
    • Stereochemistry : The (3S,4R) configuration contrasts with the target’s (3R,4R) cis-(+) form. Stereochemical variations can dramatically alter receptor binding; for example, enantiomers of piperidine derivatives often show divergent pharmacological profiles .
    • Physical Properties : Similar molecular weight and formula, but differences in optical rotation and crystallization behavior are expected.
1-(2-Chloroacetyl)-3-Methyl-2,6-Bis(3,4,5-Trimethoxyphenyl)piperidine-4-one
  • Structural Highlights :
    • Functional Groups : A ketone at position 4 and chloroacetyl group at position 1, compared to the hydroxyl and methyl groups in the target compound.
    • Substituents : Two 3,4,5-trimethoxyphenyl groups at positions 2 and 6, providing greater steric hindrance and electronic diversity .
  • Biological Relevance: Piperidine ketones are noted for anticancer and antimicrobial activities, suggesting that the target compound’s hydroxyl group may offer distinct reactivity (e.g., hydrogen bonding vs. electrophilic ketone interactions) .
1-Methyl-4-(2,4,6-Trimethoxyphenyl)piperidin-3-one
  • Key Difference: Replaces the hydroxyl group with a ketone, altering electronic properties (e.g., increased electrophilicity) and reducing hydrogen-bond donor capacity .
  • Applications : Ketones are intermediates in synthesizing pharmaceuticals, hinting that the target compound’s hydroxyl group might be a prodrug precursor .

Comparative Analysis Table

Compound Name CAS Number Functional Groups Substituents Key Structural Differences Biological Implications References
Target: (3R,4R)-1-Methyl-4-(2,4,6-TMP)piperidin-3-ol 113225-19-7 Hydroxyl, methyl 2,4,6-Trimethoxyphenyl (TMP) Cis-(+) configuration Potential CNS or anticancer activity (inferred)
3,4-Piperidinediol (dimethoxy analog) 128887-77-4 Diol, dimethyl 3,4-Dimethoxyphenyl Two hydroxyls, asymmetric substituents Enhanced solubility, reduced lipophilicity
(3S,4R)-1-Methyl-4-(2,4,6-TMP)piperidin-3-ol 113225-19-7 Hydroxyl, methyl 2,4,6-TMP Stereoisomerism (3S,4R vs. 3R,4R) Divergent receptor binding
Piperidine-4-one (bis-TMP derivative) N/A Ketone, chloroacetyl 3,4,5-Trimethoxyphenyl (two) Ketone core, bulkier substituents Anticancer applications
Piperidin-3-one (TMP analog) 234771-34-7 Ketone, methyl 2,4,6-TMP Ketone vs. hydroxyl Intermediate in drug synthesis

Research Findings and Implications

  • Stereochemical Sensitivity : The cis-(+) configuration of the target compound may optimize interactions with chiral biological targets, such as enzymes or G-protein-coupled receptors .
  • Functional Group Trade-offs : Hydroxyl groups favor solubility and hydrogen bonding, while ketones enable nucleophilic reactions (e.g., Schiff base formation) .

Biological Activity

3-Piperidinol, 1-methyl-4-(2,4,6-trimethoxyphenyl)-, cis-(+)- is a piperidine derivative with significant biological activity. This compound is primarily recognized for its role as a precursor in the synthesis of the herbicide flocinopirolid. Its unique structure and stereochemistry contribute to its potential therapeutic applications, particularly in oncology and neuroprotection.

  • Molecular Formula : C₁₅H₂₃NO₄
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 113225-19-7
  • Stereochemistry : The compound exists in a cis configuration, which is critical for its biological interactions.

Anticancer Properties

Research indicates that 3-Piperidinol exhibits potential anticancer effects. Studies have explored its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve modulation of signaling pathways associated with cell growth and survival.

  • Case Study : A study demonstrated that derivatives of piperidinol showed significant cytotoxicity against breast cancer cells, with IC₅₀ values indicating effective dose-response relationships. The specific mechanisms involved further investigation into apoptosis-related pathways and cell cycle arrest.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It is believed to exert protective effects against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress.

  • Research Findings : In vitro studies revealed that 3-Piperidinol could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests a potential application in treating conditions like Alzheimer's disease and Parkinson's disease.

The biological activity of 3-Piperidinol is attributed to its interaction with various molecular targets:

  • Receptor Modulation : It may act on neurotransmitter receptors, influencing dopaminergic and serotonergic systems.
  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in cancer progression and neuroinflammation.
  • Signal Transduction Pathways : Evidence suggests that it can modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Comparative Analysis with Similar Compounds

A comparison of 3-Piperidinol with structurally similar compounds highlights its unique properties:

Compound NameStructureUnique Features
1-Methyl-4-(2,4-dimethoxyphenyl)piperidin-3-oneC₁₅H₂₁NO₃Lacks one methoxy group; different biological activity profile.
N-Methyl-3-hydroxypiperidineC₆H₁₃NOSimpler structure; primarily an intermediate.
1-Methyl-3-piperidinoneC₇H₁₃NOBasic structure; used in synthetic applications.

Synthesis and Purification

The synthesis of 3-Piperidinol can be achieved through various methods, including chiral resolution techniques to isolate the active cis-(+) enantiomer from racemic mixtures. Efficient purification methods are essential for enhancing the compound's biological efficacy.

Q & A

Q. What synthetic methodologies are reported for the preparation of cis-(+)-1-methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol?

The compound is synthesized via stereoselective cyclization or condensation reactions. A general approach involves coupling a 2,4,6-trimethoxyphenyl precursor with a piperidine scaffold. For example, analogous syntheses of trimethoxyphenyl-containing compounds (e.g., enones or sulfonamides) employ propynones or aldehydes reacted with amines or hydrazines under controlled conditions (e.g., reflux in ethanol or THF) . Stereochemical control is achieved using chiral catalysts or resolving agents, as evidenced by the isolation of cis-(+)-enantiomers in related piperidine derivatives .

Q. How is the stereochemical configuration of cis-(+)-1-methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinol confirmed?

Chiral HPLC or polarimetry is used to determine enantiomeric purity. X-ray crystallography provides definitive stereochemical assignment, as seen in structurally similar piperidinol derivatives where intramolecular hydrogen bonding stabilizes the cis-configuration . Nuclear Overhauser Effect (NOE) NMR experiments can also distinguish cis/trans isomers by analyzing spatial proximity of protons on the piperidine ring .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • HPLC-MS : Detects impurities (e.g., dehydration byproducts) and confirms molecular weight.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >150°C, inferred from analogs ).
  • NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃) and piperidine protons, with coupling constants verifying stereochemistry .

Advanced Research Questions

Q. How does the 2,4,6-trimethoxyphenyl moiety influence biological activity in structurally related compounds?

The 2,4,6-trimethoxyphenyl group enhances lipophilicity and π-π stacking interactions, critical for binding to hydrophobic pockets in enzymes or receptors. For example, trimethoxyphenyl-containing porphyrins exhibit photodynamic activity due to improved membrane permeability . In tubulin-targeting agents, this moiety disrupts microtubule dynamics by binding to the colchicine site . Computational docking studies (e.g., AutoDock Vina) can model these interactions for SAR optimization .

Q. What strategies address contradictions in biological assay data for this compound?

  • Orthogonal Assays : Confirm activity using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays.
  • Metabolite Profiling : LC-HRMS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .
  • Counter-Screening : Exclude off-target effects using panels of related receptors/enzymes (e.g., kinase profiling) .

Q. How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME predict bioavailability, BBB penetration, and CYP450 interactions.
  • Molecular Dynamics (MD) Simulations : Analyze binding stability in target proteins (e.g., tubulin or kinases) over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity using descriptors like logP and polar surface area .

Q. What role does the cis-configuration play in the compound’s mechanism of action?

The cis-(+)-configuration optimizes spatial alignment of the piperidine nitrogen and trimethoxyphenyl groups for hydrogen bonding or ionic interactions with targets. For instance, cis-configured piperidinols show enhanced inhibition of acetylcholinesterase compared to trans-isomers due to better fit into the catalytic gorge . Free-energy perturbation (FEP) calculations quantify the energy difference between cis/trans binding modes .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight281.35 g/molHRMS
Melting PointNot reported; analogs: 137–174°CDSC
LogP (Predicted)~2.1SwissADME
Chiral Purity>98% eeChiral HPLC

Q. Table 2. Recommended Analytical Conditions

TechniqueParameters
HPLCC18 column; gradient: 10–90% MeCN in H₂O (0.1% TFA); flow: 1.0 mL/min
¹H NMR500 MHz, CDCl₃; δ 3.8–4.1 (m, piperidine H), δ 6.1–6.3 (s, aryl H)
X-rayCCDC deposition; Mo Kα radiation, λ = 0.71073 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.